molecular formula C23H21N3O4 B13841036 Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13841036
M. Wt: 403.4 g/mol
InChI Key: QQFOKILZGQIMQE-UHFFFAOYSA-N
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Description

Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum stress response and apoptosis, as well as the NF-kB inflammatory pathway. These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 5,7-dioxo-2-phenyl-4-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H21N3O4/c1-2-30-23(29)20-21(27)25(14-13-16-9-5-3-6-10-16)19-15-18(24-26(19)22(20)28)17-11-7-4-8-12-17/h3-12,15,20H,2,13-14H2,1H3

InChI Key

QQFOKILZGQIMQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N(C2=CC(=NN2C1=O)C3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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